N-(4-methoxybenzyl)cyclopropanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

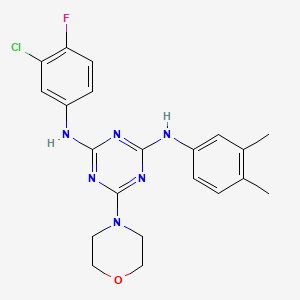

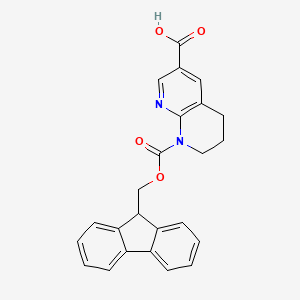

The molecular structure of N-(4-methoxybenzyl)cyclopropanesulfonamide consists of a cyclopropane ring attached to a sulfonamide group and a 4-methoxybenzyl group. The exact 3D structure is not provided in the search results.Physical and Chemical Properties Analysis

This compound has a molecular weight of 241.31. The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.科学的研究の応用

Protection and Cleavage of Functional Groups : A study by Hinklin and Kiessling (2002) highlighted the use of p-methoxybenzyl ethers, a derivative of N-(4-methoxybenzyl)cyclopropanesulfonamide, for protecting group removal in organic synthesis. The process involves transferring p-methoxybenzyl ethers from alcohols to sulfonamides with high yields and minimal purification (Hinklin & Kiessling, 2002).

Mild Protection of Hydroxy Functions : Nakajima et al. (1988) reported a method for protecting hydroxy functions with a MPM (4-methoxybenzyl) group. This process is effective for various hydroxy compounds and is particularly efficient for sterically hindered hydroxy groups (Nakajima et al., 1988).

Synthesis of Functionalized Cyclopropanes : Davies et al. (1996) explored the synthesis of functionalized cyclopropanes using a rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes. This method is noted for its high diastereoselective and enantioselective mode, making it valuable in the synthesis of complex organic molecules (Davies et al., 1996).

Chromogenic Chemosensors for Cyanide Detection : Heying et al. (2015) developed a novel strategy for chromogenic chemosensors highly selective toward cyanide. This research used compounds like N-(2,4-dinitrobenzylidene)-4-methoxyaniline, demonstrating the utility of methoxybenzyl-based compounds in detecting harmful substances (Heying et al., 2015).

Peptide Synthesis and Sulfhydryl Protection : Hibino and Nishiuchi (2012) introduced the 4-methoxybenzyloxymethyl (MBom) group for sulfhydryl protection of Cys in peptide synthesis. This method significantly reduces racemization, a critical factor in peptide synthesis (Hibino & Nishiuchi, 2012).

Carbonic Anhydrase Inhibitors for Therapeutic Applications : Supuran et al. (2004) conducted a study on the inhibition of carbonic anhydrase isozymes with aromatic and heterocyclic sulfonamides, which are structurally related to this compound. These inhibitors are potent and show potential for developing novel pharmacological applications (Supuran et al., 2004).

Safety and Hazards

The safety data sheet for a related compound, N-(4-Methoxybenzyl)-N-methylamine, indicates that it is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child . While this does not directly apply to N-(4-methoxybenzyl)cyclopropanesulfonamide, it does suggest that similar precautions may be necessary.

特性

IUPAC Name |

N-[(4-methoxyphenyl)methyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-15-10-4-2-9(3-5-10)8-12-16(13,14)11-6-7-11/h2-5,11-12H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEWZIXFBLIREP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole](/img/structure/B2964228.png)

![N-(4-chlorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2964232.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methylphenoxy)acetamide](/img/structure/B2964233.png)

![6-(4-methoxyphenyl)-3-(pyrrolidin-1-ylcarbonyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2964235.png)

![1-(tert-butyl)-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2964237.png)

![4-[(4-Iodobenzyl)oxy]benzaldehyde](/img/structure/B2964238.png)

![2-(4-Chlorophenyl)-7-methoxy-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2964240.png)

![N-benzyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2964241.png)